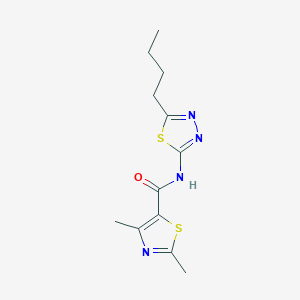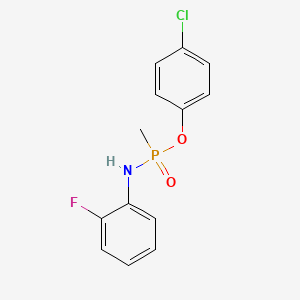
4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate, also known as CPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including agriculture, medicine, and chemical industry. CPF is a phosphonate compound that is widely used as a pesticide and insecticide due to its high efficacy and low toxicity. In
科学的研究の応用
4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has been extensively studied for its potential applications in various fields. In agriculture, this compound is used as a pesticide to control pests and insects that damage crops. In medicine, this compound has been studied for its potential use as an anticancer agent. This compound has also been studied for its potential applications in the chemical industry, where it can be used as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and ultimately leads to the death of pests and insects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the nervous system, this compound has been shown to have effects on the immune system, endocrine system, and reproductive system. This compound has also been shown to have genotoxic and mutagenic effects.
実験室実験の利点と制限
4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments. It is a highly effective pesticide and insecticide that can be used to control a wide range of pests and insects. It is also relatively easy to synthesize, making it readily available for use in experiments. However, this compound also has several limitations. It is highly toxic and can pose a risk to researchers who handle it. It also has the potential to contaminate the environment if not handled properly.
将来の方向性
There are several future directions for the study of 4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate. One area of research is the development of safer and more effective pesticides and insecticides that can be used in agriculture. Another area of research is the development of new anticancer agents based on the structure of this compound. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of the potential risks associated with exposure to this compound. Finally, the development of new methods for the synthesis of this compound can lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of 4-chlorophenyl N-(2-fluorophenyl)-P-methylphosphonamidoate is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2-fluoroaniline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl phosphonic dichloride to form this compound.
特性
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFNO2P/c1-19(17,16-13-5-3-2-4-12(13)15)18-11-8-6-10(14)7-9-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFOLSDHROLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(NC1=CC=CC=C1F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methylcyclopentyl)carbonyl]-4-piperidinol](/img/structure/B5623837.png)
![methyl 4-{[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5623847.png)
![1-{[1-(4-chlorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5623855.png)
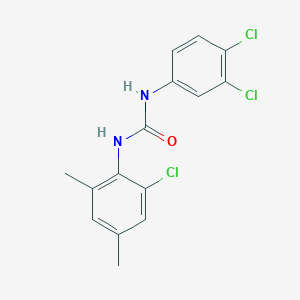
![(1R*,3S*)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5623878.png)
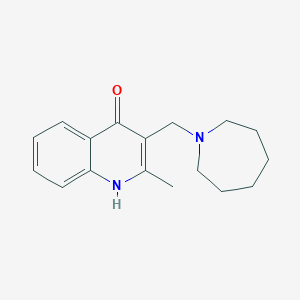
![2-[3-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5623895.png)
![2-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5623901.png)
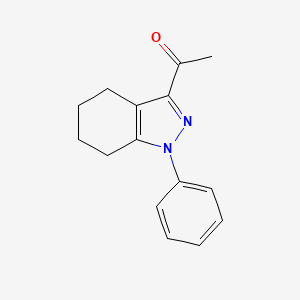
![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)
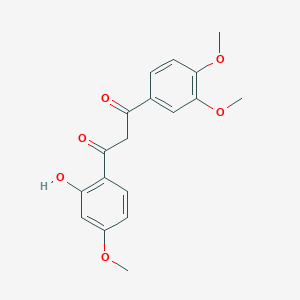
![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)
![N-[(4-chlorophenyl)sulfonyl]-2-cyanoacetamide](/img/structure/B5623932.png)
